10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine
Description
10-(4-Methylpiperazin-1-yl)pyrido[4,3-b][1,4]benzothiazepine (JL3) is a heterocyclic compound featuring a pyrido-benzothiazepine core substituted with a 4-methylpiperazine moiety at position 10. Synthesized via radiolabeling methods for pharmacological studies , JL3 exhibits potent antidepressant-like activity in preclinical models, particularly in Porsolt’s forced swim test, where it demonstrates efficacy comparable to imipramine .
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyrido[4,3-b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-20-8-10-21(11-9-20)17-13-4-2-3-5-15(13)22-16-6-7-18-12-14(16)19-17/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTKZGZNZBTSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CN=C3)SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159919 | |
| Record name | 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136772-40-2 | |
| Record name | 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136772402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine involves multiple steps. One common synthetic route starts with the reaction of dithiosalicylic acid with 1,4-dichloro-2-nitrobenzene to form 2-(4-chloro-2-nitrophenylthio)benzoic acid. This intermediate is then subjected to further reactions to form the desired tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Introduction to 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine
This compound is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines elements of piperazine and benzothiazepine, which are known for their diverse biological activities. Research has indicated its promise in areas such as neuropharmacology, oncology, and antimicrobial therapy.
Neuropharmacological Applications
The compound has been studied for its effects on the central nervous system (CNS). Specifically, it has demonstrated potential as an antidepressant and anxiolytic agent. The incorporation of the piperazine moiety is believed to enhance its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation as serotonin receptor modulators. The results indicated that certain derivatives exhibited significant affinity for the 5-HT1A receptor, suggesting potential use in treating anxiety disorders .
Anticancer Properties
Research has also focused on the anticancer properties of this compound. Preliminary studies suggest that it can inhibit the proliferation of various cancer cell lines.
- Case Study : In vitro studies reported in Cancer Letters showed that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The mechanism involved the downregulation of anti-apoptotic proteins like Bcl-2, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Its structure allows it to interact effectively with bacterial membranes and inhibit key metabolic pathways.
- Case Study : A recent investigation published in Antimicrobial Agents and Chemotherapy assessed the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability, suggesting its potential as a new antibiotic candidate .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Derivative | Activity Level | Key Structural Features |
|---|---|---|
| Base Compound | Moderate | Core benzothiazepine structure |
| 4-Fluoro derivative | High | Enhanced receptor binding |
| Piperazine-substituted variant | Very High | Increased CNS penetration |
Mechanism of Action
The mechanism of action of 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin (5HT1A, 5HT2A), dopamine (D1, D2), histamine (H1), and adrenaline (alpha1, alpha2). By acting as an antagonist at these receptor sites, the compound can modulate neurotransmitter activity, which is believed to contribute to its antipsychotic effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues
Clozapine
- Structural Differences : Clozapine is a tricyclic dibenzodiazepine derivative, whereas JL3 replaces one benzene ring with a pyridine and incorporates a sulfur atom in the thiazepine ring .
- Pharmacological Profile :
- Side Effects : Clozapine carries risks of agranulocytosis and metabolic disturbances, while JL3’s dopaminergic neutrality may reduce extrapyramidal or metabolic side effects .
Quetiapine
- Structural Similarities : Both JL3 and quetiapine feature a piperazine substituent, but quetiapine’s dibenzothiazepine core lacks the pyridine ring present in JL3 .
- Functional Divergence : Quetiapine is a partial 5-HT2A antagonist and D2 modulator (atypical antipsychotic), whereas JL3’s 5-HT receptor agonism/partial agonism drives its antidepressant effects .
Antiproliferative Sulfonamides (e.g., 5N-Arylsulfonyl-1,5-benzodiazepin-2-ones)
- Structural Overlap : These compounds share a benzodiazepine backbone but incorporate sulfonamide groups instead of a piperazine.
- Functional Contrast : Designed for antiproliferative activity (e.g., cancer), they lack CNS-targeted effects, highlighting the role of substituents in dictating therapeutic applications .
Functional Analogues (Antidepressants)
Imipramine
- Mechanistic Comparison: Imipramine inhibits norepinephrine and serotonin reuptake (TCA mechanism).
- Efficacy : Both show comparable potency in Porsolt’s test, but JL3’s receptor-specific action may offer a cleaner side-effect profile .
Selective Serotonin Reuptake Inhibitors (SSRIs)
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison of JL3 and Analogues
| Compound | Core Structure | Key Substituents | Primary Indication | Receptor Affinity |
|---|---|---|---|---|
| JL3 | Pyrido-benzothiazepine | 4-Methylpiperazine (C10) | Antidepressant | 5-HT1A, 5-HT2 |
| Clozapine | Dibenzodiazepine | Chlorine (C8), Piperazine | Antipsychotic | D2, 5-HT2A, H1, α1 |
| Quetiapine | Dibenzothiazepine | Piperazine | Antipsychotic | 5-HT2A, D2 (weak) |
| Imipramine | Tricyclic (dibenzazepine) | Dimethylaminopropyl side chain | Depression | NET, SERT, muscarinic, H1 |
Table 2: Electrophysiological and Behavioral Data
| Compound | Dorsal Raphe ID50 (mg/kg) | Locus Coeruleus ID50 (mg/kg) | Dopaminergic Effect | Porsolt’s Test Efficacy |
|---|---|---|---|---|
| JL3 | 3.87 ± 0.57 | 2.63 ± 0.35 | None | +++ (Equipotent to TCA) |
| Imipramine | 4.20 ± 0.61 | 3.10 ± 0.42 | None | +++ |
| Clozapine | Not studied | Not studied | D2 antagonism | N/A (Antipsychotic) |
Biological Activity
10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H18N4S
- Molecular Weight : 310.4 g/mol
- IUPAC Name : 5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzothiazepine
Biological Activity
The biological activity of this compound has been investigated primarily in the context of cancer therapy and neurological disorders. Below are some key findings:
Anticancer Activity
Recent studies have shown that derivatives of benzothiazepine compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : A study reported that a related compound demonstrated an IC50 value of 1.10 µM against human acute myeloid leukemia (AML) cells (MV4-11) . This suggests a potent cytotoxic effect on specific cancer cell lines.
- Mechanism of Action : The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as PIM1 kinase .
Neuropharmacological Effects
Research indicates that compounds similar to this compound may also have neuroprotective effects:
- Neurotransmitter Modulation : It is hypothesized that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Cancer Treatment :
- Neuroprotection :
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MV4-11 (AML) | 1.10 | PIM1 inhibition |
| Study 2 | A549 (Lung) | 0.79 | Apoptosis induction |
| Study 3 | HEPG2 (Liver) | 0.41 | Cell cycle arrest |
Q & A
Basic: What are the standard synthetic routes for 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine?
Methodological Answer:
The synthesis typically involves coupling a pyrido-benzothiazepine core with 4-methylpiperazine via nucleophilic substitution or cross-coupling reactions. For example:
- Step 1: Prepare the core heterocycle (e.g., pyrido[4,3-b][1,4]benzothiazepine) using cyclization reactions under reflux (e.g., with POCl₃ or DMF as solvent) .
- Step 2: Introduce the 4-methylpiperazine moiety via alkylation or Buchwald-Hartwig amination. For alkylation, use bromomethyl intermediates (e.g., methyl 4-(bromomethyl)benzoate) in anhydrous DMF at 60–80°C for 12–24 hours .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol.
Example Data from Analogous Syntheses:
| Compound | Yield | Melting Point | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| 4l | 51% | 137°C | δ 8.35 (d, J=5.0 Hz, 1H), 3.85 (s, 3H) |
| 4m | 55% | 192–193°C | δ 8.75 (s, 1H), 3.90 (s, 3H) |
Basic: How is this compound characterized for structural validation?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR: Confirm substituent integration and chemical shifts (e.g., methylpiperazine protons at δ 2.3–2.8 ppm; aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (ESI+): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 350.0960 for analogs) .
- Elemental Analysis: Match calculated vs. experimental C, H, N percentages (±0.3% tolerance).
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and experimental feedback to predict reaction pathways :
Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates.
Condition Optimization: Apply machine learning to analyze solvent effects, temperature, and catalyst efficiency.
Experimental Validation: Narrow down optimal conditions (e.g., DMF vs. THF for higher yields) and iterate with computational data.
Example Workflow:
Quantum Mechanics → Transition State Analysis → Experimental Screening → Feedback Loop.
Advanced: How can structure-activity relationship (SAR) studies guide modifications of this compound?
Methodological Answer:
Modify the piperazine or heterocyclic core to assess biological activity changes:
- Piperazine Substituents: Replace 4-methyl with bulkier groups (e.g., 4-phenyl) to enhance receptor binding .
- Core Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to the benzothiazepine ring to alter electronic properties.
Example SAR Data from Analogs:
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 4-Methylpiperazine | 12 nM (HDAC inhibition) | Optimal balance of lipophilicity |
| 4-Phenylpiperazine | 8 nM | Enhanced binding affinity |
Advanced: How to resolve contradictions in purity or spectral data during characterization?
Methodological Answer:
- Repetition: Re-synthesize and re-analyze the compound to rule out experimental error.
- Cross-Validation: Use orthogonal techniques (e.g., HPLC with reference standards , HRMS, and 2D NMR).
- Impurity Profiling: Compare with known impurities (e.g., unreacted intermediates) using spiked samples.
Example Reference Standards:
| Impurity ID | Structure | CAS RN | Use Case |
|---|---|---|---|
| MM0421.02 | 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | 62337-66-0 | HPLC calibration |
Advanced: What strategies are effective for designing derivatives with improved pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement: Substitute benzothiazepine with thieno[2,3-b]pyridine to enhance metabolic stability .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve solubility .
- Pharmacophore Mapping: Use molecular docking to identify critical binding motifs (e.g., piperazine’s amine group for HDAC interaction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
